N-[3-(1H-1,3-benzodiazol-2-yl)propyl]butanamide
Description
N-[3-(1H-1,3-Benzodiazol-2-yl)propyl]butanamide is a heterocyclic compound featuring a benzodiazol (benzimidazole) core linked to a butanamide group via a propyl chain. This structure confers unique physicochemical properties, such as hydrogen-bonding capabilities from the benzimidazole nitrogen atoms and hydrophobic interactions from the butanamide chain. Notably, commercial availability of this compound has been discontinued, limiting current experimental access .
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)propyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-2-6-14(18)15-10-5-9-13-16-11-7-3-4-8-12(11)17-13/h3-4,7-8H,2,5-6,9-10H2,1H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWSXQEPMLHHNST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCCCC1=NC2=CC=CC=C2N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801259832 | |
| Record name | N-[3-(1H-Benzimidazol-2-yl)propyl]butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801259832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
686736-45-8 | |
| Record name | N-[3-(1H-Benzimidazol-2-yl)propyl]butanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=686736-45-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[3-(1H-Benzimidazol-2-yl)propyl]butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801259832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of N-[3-(1H-1,3-benzodiazol-2-yl)propyl]butanamide typically involves the reaction of 1H-1,3-benzodiazole with a suitable propylating agent followed by amidation with butanoyl chloride. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability.
Chemical Reactions Analysis
N-[3-(1H-1,3-benzodiazol-2-yl)propyl]butanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
- Building Block for Synthesis: This compound serves as a precursor in the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution.
- Coordination Chemistry: It acts as a ligand in coordination chemistry, forming complexes with metal ions which can be useful for catalysis or material science applications.
2. Biology:
- Biological Activity: Research indicates that N-[3-(1H-1,3-benzodiazol-2-yl)propyl]butanamide exhibits potential antimicrobial, antifungal, and anticancer properties. Studies have shown its effectiveness against certain bacterial strains and fungi.
- Mechanism of Action: The compound interacts with specific molecular targets such as enzymes or receptors. The benzimidazole moiety is known for its ability to modulate biological activities, which is crucial for therapeutic applications.
3. Medicine:
- Therapeutic Potential: Ongoing research investigates its role as an enzyme inhibitor or receptor modulator in treating various diseases. For instance, its potential as a potassium channel inhibitor has been explored in relation to cardiac diseases .
- Case Studies: A study highlighted that compounds similar to this compound showed promising results in inhibiting lysosomal phospholipase A2 activity, suggesting a pathway for drug-induced phospholipidosis treatment .
4. Industry:
- Pharmaceutical Development: The compound is utilized in the pharmaceutical industry as an intermediate for drug synthesis. Its unique properties make it suitable for developing new therapeutic agents .
- Material Science: It is also explored for applications in creating novel materials due to its chemical stability and reactivity profiles.
Mechanism of Action
The mechanism of action of N-[3-(1H-1,3-benzodiazol-2-yl)propyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to bind to various biological targets, modulating their activity and leading to therapeutic effects . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Heterocyclic Core Variations
- Benzotriazole vs. Benzimidazole Derivatives :
Compounds like N-[3-(1H-1,2,3-Benzotriazol-1-yl)propyl]azetidinecarboxamides () replace the benzodiazol core with benzotriazole, altering electronic properties and binding affinities. Benzotriazole derivatives exhibit broad-spectrum antimicrobial activity (e.g., Staphylococcus aureus, Candida albicans) and antitubercular activity (MIC: 6.25–25 µg/mL) due to enhanced electrophilicity from the triazole nitrogen atoms . In contrast, benzimidazole-containing compounds (e.g., N-[3-(1H-Benzimidazol-2-yl)propyl]acetamide, ) may favor interactions with biological targets like kinases or DNA due to their planar aromatic system .
Acyl Group Modifications
- Butanamide vs. Acetamide: The butanamide chain in the target compound increases hydrophobicity compared to the shorter acetamide chain in N-[3-(1H-Benzimidazol-2-yl)propyl]acetamide (). This difference impacts solubility (predicted density: 1.184 g/cm³ for acetamide vs.
- Functional Group Additions :
Compounds like N-[3-(1H-1,2,3-Benzotriazol-1-yl)propyl]-thiazolidinecarboxamides () incorporate a thiazolidine ring, enabling anti-inflammatory activity (e.g., 40–60% inhibition in rat paw edema models) through cyclooxygenase modulation .
Physicochemical Properties
- Boiling Point : Butanamide derivatives are predicted to have higher boiling points (~570°C estimated) compared to acetamide analogs (542°C) due to increased molecular weight and van der Waals interactions .
- pKa : The benzimidazole nitrogen in the target compound likely has a pKa near 11.91 (as in ), favoring protonation in physiological environments for ionic interactions .
Research Implications and Gaps
- Activity Prediction : The discontinued status of N-[3-(1H-1,3-Benzodiazol-2-yl)propyl]butanamide () underscores the need to explore active analogs (e.g., acetamide or benzotriazole derivatives) for structure-activity relationship (SAR) studies.
- Synthetic Optimization : Modifying the acyl chain length or heterocyclic core (e.g., introducing pyrimidine or indole) could enhance target selectivity or metabolic stability, as seen in related compounds .
Biological Activity
N-[3-(1H-1,3-benzodiazol-2-yl)propyl]butanamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
This compound has the molecular formula and a molecular weight of 245.32 g/mol. The compound features a benzimidazole moiety that is significant for its biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including Gram-positive cocci such as Staphylococcus aureus and Enterococcus faecalis, which are known to be resistant to multiple drugs .
Antifungal Properties
The compound also shows antifungal activity, making it a candidate for treating fungal infections. The benzimidazole structure is known for its efficacy against fungal pathogens, enhancing the compound's potential as an antifungal agent.
Anticancer Potential
The anticancer properties of this compound are under investigation, with preliminary findings suggesting it may inhibit specific cancer cell lines. The mechanism involves modulating enzyme activity associated with cancer progression.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in bacterial protein synthesis and other metabolic pathways .
- Receptor Modulation : It has been suggested that this compound interacts with specific receptors, leading to therapeutic effects through modulation of receptor activity.
Research Findings and Case Studies
Several studies have explored the biological activities of this compound:
Q & A
Q. What are the optimal synthetic routes for N-[3-(1H-1,3-benzodiazol-2-yl)propyl]butanamide, and how can reaction efficiency be improved?
Methodological Answer: Begin with retrosynthetic analysis to identify feasible precursors, such as benzodiazole derivatives and butanamide intermediates. Employ computational reaction path searches (e.g., quantum chemical calculations) to predict energetically favorable pathways and reduce trial-and-error experimentation. Use Design of Experiments (DoE) to optimize parameters like temperature, solvent polarity, and catalyst loading. For instance, fractional factorial designs can isolate critical variables while minimizing experimental runs .
Q. How should researchers design experiments to characterize the structural and electronic properties of this compound?
Methodological Answer: Combine spectroscopic techniques (e.g., NMR, IR) with X-ray crystallography for structural elucidation. For crystallographic analysis, use monoclinic crystal systems (e.g., space group P21/c) and refine data with software like SHELXL. Pair experimental data with density functional theory (DFT) calculations to validate electronic properties (e.g., HOMO-LUMO gaps) and intramolecular interactions .
Q. What statistical methods are recommended for analyzing variability in physicochemical data (e.g., solubility, stability) of this compound?
Methodological Answer: Apply multivariate regression analysis to correlate structural features (e.g., benzodiazole ring substituents) with properties like logP or thermal stability. Use ANOVA to assess significance of experimental factors. For stability studies, employ accelerated degradation tests under varied pH and temperature conditions, analyzed via HPLC-UV .
Advanced Research Questions
Q. How can AI-driven simulations (e.g., COMSOL Multiphysics) enhance the study of this compound’s reactivity in multiphase systems?
Methodological Answer: Integrate AI with finite element analysis (FEA) to model reaction kinetics in heterogeneous systems. Train neural networks on historical kinetic data to predict optimal mixing rates or mass transfer limitations. Validate simulations with real-time spectroscopic monitoring (e.g., in situ FTIR) in microreactor setups .
Q. What strategies resolve contradictions in published data on this compound’s biological activity or catalytic performance?
Methodological Answer: Conduct meta-analyses to identify confounding variables (e.g., solvent purity, assay protocols). Reproduce key studies under controlled conditions using standardized reagents. Apply sensitivity analysis to quantify how minor parameter changes (e.g., ±5% catalyst loading) affect outcomes. Cross-validate findings with orthogonal assays (e.g., enzyme inhibition vs. cell viability) .
Q. How does the benzodiazole moiety influence the compound’s intermolecular interactions in supramolecular assemblies?
Methodological Answer: Perform Hirshfeld surface analysis on crystallographic data to map non-covalent interactions (e.g., π-π stacking, hydrogen bonding). Compare with analogues (e.g., imidazole-containing derivatives) using molecular dynamics simulations to quantify binding energies. Experimental validation via isothermal titration calorimetry (ITC) can measure thermodynamic parameters .
Q. What advanced separation techniques (e.g., membrane technologies) are suitable for purifying this compound from complex reaction mixtures?
Methodological Answer: Test nanofiltration membranes with tailored pore sizes (1–5 kDa) to isolate the target molecule. Optimize transmembrane pressure and solvent resistance using response surface methodology (RSM). Compare with simulated moving bed (SMB) chromatography for scalability, particularly for enantiomeric separation if chiral centers exist .
Methodological Resources
- Experimental Design : Use fractional factorial or central composite designs (DoE) for efficient parameter screening .
- Computational Tools : Leverage Gaussian or ORCA for DFT calculations; COMSOL for multiphysics modeling .
- Data Validation : Cross-reference crystallographic data with the Cambridge Structural Database (CSD) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
